molecular formula C13H12O2 B13392415 (6R)-(+)-Goniothalamin; (R)-(+)-Goniothalamin; (R)-Goniothalamin

(6R)-(+)-Goniothalamin; (R)-(+)-Goniothalamin; (R)-Goniothalamin

Cat. No.: B13392415
M. Wt: 200.23 g/mol
InChI Key: RLGHFVLWYYVMQZ-UHFFFAOYSA-N
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Description

(6R)-(+)-Goniothalamin, ®-(+)-Goniothalamin, and ®-Goniothalamin are stereoisomers of a naturally occurring styryl-lactone compound found in various species of the Annonaceae family. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-(+)-Goniothalamin typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric Diels-Alder reaction, which forms the lactone ring structure. The reaction conditions often include the use of Lewis acids such as titanium tetrachloride or boron trifluoride to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of (6R)-(+)-Goniothalamin can be achieved through biotechnological methods, including the use of genetically modified microorganisms that express the necessary enzymes for its biosynthesis. This method is advantageous due to its scalability and environmental sustainability compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(6R)-(+)-Goniothalamin undergoes various chemical reactions, including:

    Oxidation: Using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Employing hydrogenation catalysts such as palladium on carbon to produce reduced lactone derivatives.

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Reduced lactone derivatives.

    Substitution: Various substituted lactones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its role in modulating cellular pathways and inducing apoptosis in cancer cells.

    Medicine: Explored as a potential anticancer agent due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its bioactive properties.

Mechanism of Action

The mechanism of action of (6R)-(+)-Goniothalamin involves its interaction with cellular proteins and enzymes, leading to the modulation of various signaling pathways. It has been shown to induce apoptosis through the activation of caspases and the mitochondrial pathway. Additionally, it can inhibit the NF-κB pathway, reducing inflammation and promoting cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Goniothalamin: A non-chiral form with similar biological activities.

    Annonacin: Another styryl-lactone with potent anticancer properties.

    Bullatacin: A related compound with strong cytotoxic effects.

Uniqueness

(6R)-(+)-Goniothalamin is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its chiral nature allows for more selective binding to enzymes and receptors, potentially leading to more effective therapeutic applications.

Properties

IUPAC Name

2-(2-phenylethenyl)-2,3-dihydropyran-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11/h1-6,8-10,12H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGHFVLWYYVMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)OC1C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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